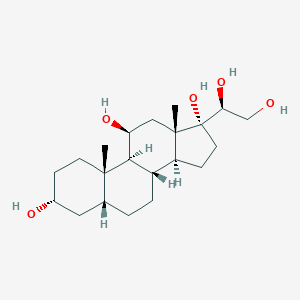
1-Phenylbutan-2-ol
Overview
Description
5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide is a compound known for its significant role as an active metabolite of the anticancer drug temozolomide. It is primarily recognized for its antitumor activity, particularly in the treatment of brain cancers such as glioblastoma multiforme and anaplastic astrocytoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide is synthesized through the nonenzymatic hydrolysis of temozolomide at physiological pH. This reaction is enhanced with increasing alkalinity . The synthetic route involves the conversion of temozolomide to 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide and carbon dioxide .
Industrial Production Methods
The industrial production of 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide is closely tied to the production of temozolomide, as it is a direct metabolite. The production process involves the synthesis of temozolomide followed by its hydrolysis under controlled conditions to yield 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide undergoes several types of chemical reactions, including:
Hydrolysis: The compound is formed through the hydrolysis of temozolomide.
Alkylation: It acts as a DNA alkylating agent, leading to the formation of DNA lesions.
Common Reagents and Conditions
The hydrolysis of temozolomide to form 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide occurs at physiological pH and is enhanced under slightly basic conditions .
Major Products Formed
The major product formed from the hydrolysis of temozolomide is 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide, along with carbon dioxide .
Scientific Research Applications
5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used in the study of DNA alkylation and the mechanisms of DNA damage and repair.
Biology: The compound is studied for its role in inducing apoptosis in cancer cells through DNA methylation.
Medicine: It is a key metabolite in the treatment of brain cancers, particularly glioblastoma multiforme and anaplastic astrocytoma
Mechanism of Action
The therapeutic benefit of 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide depends on its ability to alkylate and methylate DNA. This process most often occurs at the N-7 or O-6 positions of guanine residues, leading to DNA damage and triggering the death of tumor cells . The compound exerts its effects by forming DNA lesions that interfere with DNA replication and transcription, ultimately leading to apoptosis .
Comparison with Similar Compounds
5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide is unique in its role as an active metabolite of temozolomide. Similar compounds include:
Dacarbazine: Another DNA alkylating agent used in cancer treatment.
Procarbazine: A chemotherapy drug that also acts as a DNA alkylating agent.
Compared to these compounds, 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide is unique in its specific formation from temozolomide and its particular effectiveness in treating brain cancers .
Properties
IUPAC Name |
1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPJHVGLFETDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862380 | |
| Record name | Benzyl ethyl carbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-70-2 | |
| Record name | 1-Phenyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ethylphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-butanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2-butanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, .alpha.-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl ethyl carbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-Ethylphenethyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64NV7Q9G7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)







